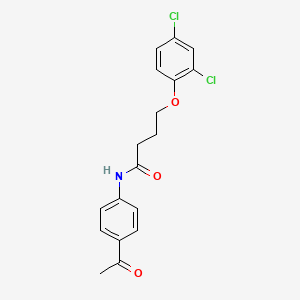
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (N-APDB) is a synthetic compound that has been studied for its potential uses in scientific research. It is a member of a class of compounds known as phenylacetamides, which are characterized by their ability to interact with the nervous system. Specifically, N-APDB has been studied for its ability to interact with the serotonin and norepinephrine systems, as well as its potential to act as an antidepressant. In
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide and its derivatives have been synthesized for various scientific studies. For instance, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was synthesized, and its structure was confirmed through FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction studies. The compound demonstrated significant urease inhibition activity and showed potential as a DNA groove binder, indicating spontaneous interaction with DNA. This suggests its utility in biochemical research, particularly in studies related to enzyme inhibition and DNA binding properties (Khalid et al., 2022).
Antimicrobial Properties
Compounds containing the 4-acetylphenyl fragment have been explored for their antimicrobial properties. Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment were synthesized, and their cyclization led to the creation of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were tested for their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Baranovskyi et al., 2018).
Environmental Impact and Toxicology
Studies have also investigated the environmental impact and toxicology of related compounds. For example, the toxicity of 2,4-dichlorophenoxyacetic acid and its derivatives on aquatic organisms was evaluated, demonstrating the potential ecological risks associated with these compounds. This research provides important insights into the environmental safety and regulatory assessment of chemicals related to N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide (Farah et al., 2004).
Photocatalytic Degradation
The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide and similar anilides has been studied, with findings indicating effective degradation under UV-A and solar light. This research has implications for environmental remediation, particularly in the degradation of persistent organic pollutants in water (Sturini et al., 1997).
Electrochemical Studies
Electrochemical studies of stable N-alkoxyarylaminyl radicals related to N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide have been conducted to understand their electrochemical properties. This research contributes to the field of organic electronics and provides a basis for the development of new materials for electronic applications (Miura & Muranaka, 2006).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-7-15(8-5-13)21-18(23)3-2-10-24-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONAMHQEEVYIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

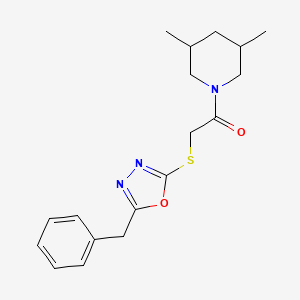
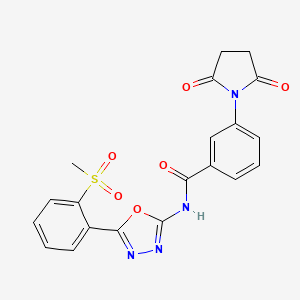

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B2985298.png)

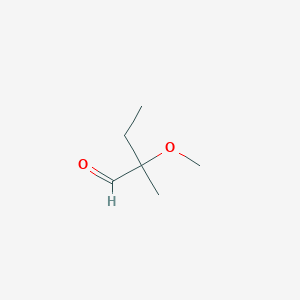
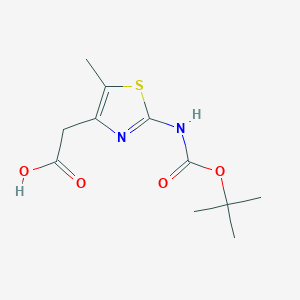

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)
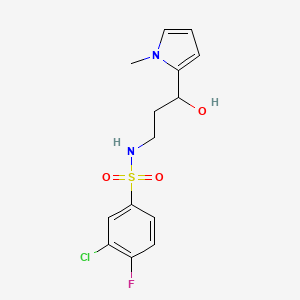


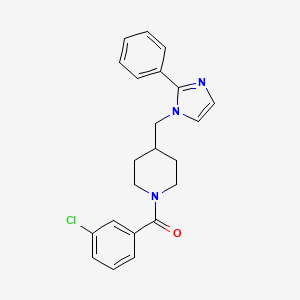
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide](/img/structure/B2985316.png)